Benzoic acid;5-methoxynaphthalen-1-ol
Description
Benzoic acid;5-methoxynaphthalen-1-ol is a compound combining benzoic acid (C₇H₆O₂) and 5-methoxynaphthalen-1-ol (C₁₁H₁₀O₂). Benzoic acid is widely used as a preservative, pharmaceutical intermediate, and precursor in organic synthesis due to its antimicrobial properties . 5-Methoxynaphthalen-1-ol, a naphthol derivative, is structurally related to naphthalene and is utilized in dye synthesis and as a building block in combinatorial chemistry .
Properties
CAS No. |
64725-89-9 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
benzoic acid;5-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H10O2.C7H6O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;8-7(9)6-4-2-1-3-5-6/h2-7,12H,1H3;1-5H,(H,8,9) |
InChI Key |
KWEWMLCDCJSKAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Benzyl Alcohol
The oxidation of benzyl alcohol (C₆H₅CH₂OH) to benzoic acid remains a foundational method in laboratory and industrial settings. A representative procedure involves refluxing benzyl alcohol with acidified potassium permanganate (KMnO₄), where the alcohol undergoes sequential oxidation to benzaldehyde and finally to benzoic acid.
$$
\text{C}6\text{H}5\text{CH}2\text{OH} \xrightarrow{\text{KMnO}4, \text{H}^+} \text{C}6\text{H}5\text{COOH} + \text{H}_2\text{O}
$$
Key parameters include:
Hydrolysis of Benzonitrile Derivatives
Alternative routes leverage nitrile hydrolysis. For example, the patent CN104151157A describes the synthesis of methoxybenzoic acids via alkaline hydrolysis of chlorobenzonitrile precursors under pressurized conditions. While optimized for ortho- and para-methoxy derivatives, this method can be adapted for benzoic acid synthesis by omitting methoxylation steps.
Typical Conditions :
- Reagents : 30% sodium methylate (NaOCH₃), 30% NaOH.
- Pressure : 0.2–1.4 MPa.
- Yield : >95% for methoxy analogs.
Preparation of 5-Methoxynaphthalen-1-Ol
Biocatalytic Methoxylation
Esterification Methods for Benzoic Acid Derivatives
Carbodiimide-Mediated Coupling
The synthesis of benzoic acid esters, such as 4-methoxyphenyl benzoate, employs dicyclohexylcarbodiimide (DCC) as a coupling agent. A protocol from the RSC publication involves:
Acid-Catalyzed Esterification
For less reactive alcohols, sulfuric acid-catalyzed Fischer esterification is effective:
$$
\text{C}6\text{H}5\text{COOH} + \text{R-OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}5\text{COOR} + \text{H}_2\text{O}
$$
Example : Synthesis of hexyl benzoate (61% yield).
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
- Purity Assessment : Retention time and peak area analysis (e.g., o-chloro benzonitrile <0.5% in patent methods).
Industrial and Research Applications
Pharmaceutical Intermediates
Material Science
- Polymer Additives : Benzoate esters as plasticizers.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;5-methoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: Benzoic acid can be oxidized to form benzoyl chloride or benzoic anhydride.
Reduction: Reduction of benzoic acid can yield benzyl alcohol.
Substitution: The methoxy group in 5-methoxynaphthalen-1-ol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, potassium carbonate.
Major Products
Oxidation: Benzoyl chloride, benzoic anhydride.
Reduction: Benzyl alcohol.
Substitution: Various substituted naphthalenes.
Scientific Research Applications
Benzoic acid;5-methoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug formulations and potential therapeutic effects.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid involves its absorption into cells where it inhibits the growth of mold, yeast, and some bacteria by disrupting their metabolic processes . The methoxy group in 5-methoxynaphthalen-1-ol can interact with various molecular targets, potentially affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues
Several structurally related compounds are documented in the evidence:
- Benzoic acid, 5-methoxy-2-[1-(1-naphthalenyl)ethyl]- (CAS 62064-31-7): Features a branched naphthalene substituent, enhancing steric bulk compared to the target compound .
- 2-(5-Hydroxy-naphthalen-1-yl)-1,3-benzoxazol-6-ol (C₁₇H₁₁NO₃): Incorporates a benzoxazole ring, which may confer rigidity and influence binding interactions in biological systems .
Table 1: Structural Comparison
| Compound | Key Structural Features | Molecular Weight (g/mol) |
|---|---|---|
| Benzoic acid;5-methoxynaphthalen-1-ol* | Benzoate + methoxynaphthol | ~296.31 (estimated) |
| 5-Methoxy-2-[1-(1-naphthalenyl)ethyl]benzoic acid | Ethylnaphthalene substituent | 346.40 |
| 2-(5-Hydroxy-naphthalen-1-yl)-1,3-benzoxazol-6-ol | Benzoxazole core | 277.28 |
Physicochemical Properties
- Solubility and Extraction: Benzoic acid derivatives exhibit high distribution coefficients (e.g., benzoic acid > phenol > acetic acid) due to their ability to dissolve in organic phases, as seen in emulsion liquid membrane extraction studies .
- Diffusivity: Effective diffusivity in membrane phases follows the order: benzoic acid > acetic acid > phenol, suggesting that methoxynaphthol derivatives may have intermediate mobility depending on substituent size .
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility in Water (mg/L) |
|---|---|---|
| Benzoic acid | 1.87 | 3,400 |
| 5-Methoxynaphthalen-1-ol | ~2.5 (estimated) | Low (naphthol-like) |
| 2-(5-Hydroxy-naphthalen-1-yl)-1,3-benzoxazol-6-ol | 3.12 | <100 (benzoxazole-derived) |
Toxicity Profiles
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice . For example:
- Simple benzoic acid : LD₅₀ = 1,700 mg/kg (mice, oral) .
- Chlorinated derivatives (e.g., 5-chlorobenzoxazol-2-yl-naphthalen-2-ol): Increased toxicity due to electron-withdrawing substituents .
- Methoxy-substituted naphthols : Lower acute toxicity compared to nitro- or halogenated analogues, as methoxy groups reduce electrophilicity .
Table 3: Toxicity Comparison
| Compound | Predicted LD₅₀ (mg/kg) | Key Toxicity Factors |
|---|---|---|
| Benzoic acid | 1,700 | Low bioaccumulation |
| 5-Methoxynaphthalen-1-ol | ~2,500 (estimated) | Moderate hepatic metabolism |
| 5-Chlorobenzoxazol derivative | ~800 | High electrophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
